molecular formula C6H12N2O B1391430 2-Methyl-1,4-diazepan-5-one CAS No. 1177348-65-0

2-Methyl-1,4-diazepan-5-one

Cat. No.: B1391430
CAS No.: 1177348-65-0
M. Wt: 128.17 g/mol
InChI Key: DBRLJBXYPHFHLD-UHFFFAOYSA-N
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Description

Significance of Seven-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Seven-membered heterocycles, particularly those containing nitrogen atoms, are of substantial interest in organic chemistry due to their prevalence in biologically active molecules and their utility in the development of novel materials. numberanalytics.com These structures are integral to numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com The synthesis of these seven-membered rings, however, presents unique challenges due to unfavorable thermodynamic and kinetic factors associated with their formation. sioc-journal.cn

The development of efficient synthetic methodologies for these structures is a significant area of research. sioc-journal.cn Modern techniques such as radical-mediated tandem cyclization, transition metal-catalyzed reactions, and cycloaddition/annulation processes are continuously being refined to improve atom economy and reaction conditions. sioc-journal.cnutas.edu.au The ability to construct these complex scaffolds in a stereocontrolled manner is a primary objective for synthetic chemists. utas.edu.au

Contextualization of the Diazepanone Scaffold within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are among the most important structural motifs in medicinal chemistry. nih.gov A significant percentage of FDA-approved small-molecule drugs contain a nitrogen heterocycle. acs.org Within this vast class of compounds, the diazepanone scaffold, a seven-membered ring with two nitrogen atoms and a ketone functional group, is a recurring feature in molecules with diverse biological activities. taylorfrancis.comresearchgate.net

The 1,4-diazepan-5-one (B1224613) core is structurally related to benzodiazepines, a well-known class of therapeutic agents. ontosight.ai This structural similarity has prompted investigations into the potential of diazepanone derivatives for a range of applications. The versatility of the diazepanone scaffold allows for the introduction of various substituents, significantly influencing the biological properties of the resulting compounds. ontosight.ai

Academic Research Trajectories for 2-Methyl-1,4-Diazepan-5-one

Current academic research on this compound and its derivatives is multifaceted, focusing on synthetic innovations and the exploration of their potential applications. Key research directions include:

Novel Synthetic Methods: The development of efficient and stereoselective synthetic routes to chiral 1,4-diazepanes is a major focus. Biocatalytic methods, such as the use of imine reductases for intramolecular asymmetric reductive amination, have emerged as a green and effective approach. researchgate.net

Medicinal Chemistry Applications: The diazepanone scaffold is being explored as a building block for the synthesis of new therapeutic agents. For instance, derivatives of 1,4-diazepan-5-one have been investigated for their potential as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4).

Structural and Conformational Analysis: Detailed studies of the crystal structures of diazepanone derivatives are being conducted to understand their three-dimensional conformations, which is crucial for understanding their biological activity. researchgate.net

Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular Formula (this compound)C6H12N2O amerigoscientific.com
Molecular Weight (this compound)128.17 g/mol N/A
Molecular Formula (Trifluoroacetate salt)C8H13F3N2O3 amerigoscientific.com
Molecular Weight (Trifluoroacetate salt)242.20 g/mol amerigoscientific.com

Key Synthetic Approaches to Diazepanone Scaffolds

Synthetic MethodDescriptionKey Features
Ring-Closing MetathesisUtilizes catalysts like the Hoveyda-Grubbs second-generation catalyst to form the seven-membered ring. organic-chemistry.orgTolerates various functional groups and offers good regiocontrol. organic-chemistry.org
Ugi Multicomponent ReactionA one-pot reaction that can be used to generate diverse heterocyclic structures, including those with a diazepanone core. utas.edu.auresearchgate.netAllows for rapid access to complex molecules from simple starting materials. researchgate.net
Biocatalytic Reductive AminationEmploys enzymes like imine reductases to achieve asymmetric synthesis of chiral diazepanes. researchgate.netOffers high enantioselectivity and environmentally friendly reaction conditions. researchgate.net
Cyclization of PrecursorsInvolves the reaction of appropriate linear precursors, such as ketimines with aldehydes, to form the diazepane ring. evitachem.comCan be catalyzed by acids and often results in high yields. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRLJBXYPHFHLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 1,4 Diazepan 5 One and Its Derivatives

Strategies for the Construction of the Diazepanone Ring System

The formation of the diazepanone ring is typically achieved through intramolecular cyclization reactions. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the need for stereochemical control.

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is particularly effective for the synthesis of cyclic amines. harvard.eduacsgcipr.org This reaction typically involves the condensation of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org For the construction of the 2-methyl-1,4-diazepan-5-one ring, this strategy is applied in an intramolecular fashion.

The process generally starts with a linear precursor containing both an amine and a carbonyl group (or a precursor to it) positioned appropriately to favor a 7-membered ring closure. The key intermediate is an imine or iminium ion, which is selectively reduced by hydride reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com These reagents are favored because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the protonated imine intermediate. harvard.edumasterorganicchemistry.com The reaction is often performed as a one-pot procedure, which is efficient and avoids the isolation of the potentially unstable imine intermediate. wikipedia.org

Starting Material Type Key Reaction Reducing Agent Outcome
Amino-ketone/aldehydeIntramolecular condensationNaBH3CN, NaBH(OAc)3Formation of 1,4-diazepanone ring
Diamine and keto-acidIntermolecular condensation followed by intramolecular cyclizationCatalytic Hydrogenation (H2/Catalyst)Construction of the heterocyclic core

This pathway is a cornerstone in amine synthesis due to its reliability and control, avoiding the overalkylation often seen with direct alkylation methods. harvard.edumasterorganicchemistry.com

The Mitsunobu reaction is a powerful tool in organic synthesis for converting primary and secondary alcohols into a wide array of functional groups, including amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgwikipedia.org This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgyoutube.com

In the context of forming the diazepanone ring, the Mitsunobu reaction is employed for intramolecular cyclization. nih.gov The strategy involves a precursor molecule containing a hydroxyl group and a nitrogen nucleophile (e.g., a sulfonamide or an imide) separated by an appropriate carbon chain. The alcohol is activated by the PPh3/DEAD reagent system, forming an excellent leaving group which is then displaced by the internal nitrogen nucleophile in an SN2 fashion to close the ring. organic-chemistry.orgnih.gov

A significant advantage of this method is its high degree of stereoselectivity; the inversion of configuration at the carbon bearing the alcohol is a predictable and reliable outcome, making it invaluable in the synthesis of chiral natural products. organic-chemistry.orgnih.gov

Key Features of Mitsunobu Cyclization:

Reagents: Triphenylphosphine (PPh3) and an azodicarboxylate (DEAD or DIAD). wikipedia.org

Mechanism: Activation of a hydroxyl group followed by intramolecular SN2 attack by a nitrogen nucleophile. organic-chemistry.org

Stereochemistry: Proceeds with clean inversion of configuration at the alcohol center. organic-chemistry.orgnih.gov

Application: Useful for creating chiral diazepanone cores from chiral amino alcohol precursors. researchgate.net

Epoxy amides serve as versatile precursors for the synthesis of complex nitrogen-containing heterocycles, including the diazepanone core of important antibiotics like liposidomycins and caprazamycins. researchgate.netacs.org This strategy hinges on the regioselective ring-opening of the epoxide by a nitrogen nucleophile.

The synthesis typically begins with an epoxy amide derived from a suitable starting material. This precursor undergoes an intramolecular cyclization via a 7-exo cyclization pathway, where a pendant amine group attacks one of the epoxide carbons. researchgate.net This nucleophilic attack opens the epoxide ring and simultaneously forms the seven-membered diazepanone ring. The regioselectivity of the epoxide opening is a critical factor that dictates the final structure of the product. researchgate.net This methodology has proven effective in constructing the complex and highly functionalized diazepanone systems found in nature. acs.org

Precursor Key Step Reaction Type Resulting Core Structure
Epoxy amide with a pendant amineNucleophilic attack by the amine on the epoxideIntramolecular 7-exo cyclizationDiazepanone ring system

Beyond the aforementioned methods, a range of other intramolecular condensation and cycloaddition reactions are utilized to synthesize the 1,4-diazepine framework. These methods offer alternative pathways to access diverse derivatives.

Intramolecular Condensation: One common approach involves the cyclocondensation of a suitable diamine with a dicarbonyl compound or a keto-acid derivative. For instance, the reaction between an N-substituted ethylenediamine (B42938) and a β-keto ester can lead to the formation of a 1,4-diazepan-5-one (B1224613) ring after cyclization and decarboxylation. Another strategy is the intramolecular C-N bond coupling of precursors like 1-(2-bromobenzyl)azetidine-2-carboxamides, which can be catalyzed by copper salts to form fused benzodiazepine (B76468) systems. nih.gov The synthesis of diazepam, a well-known 1,4-benzodiazepine (B1214927), often involves an N-acylation followed by a nucleophilic substitution with ammonia (B1221849) and subsequent intramolecular cyclization, where an α-amino intermediate condenses with a ketone to form the imine of the final diazepine (B8756704) ring. frontiersin.org

Cycloaddition Reactions: [3+2] and [5+2] cycloaddition reactions represent more advanced strategies for constructing the diazepine ring. nih.govresearchgate.net For example, a multicomponent [5+2] cycloaddition reaction has been developed using rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles to generate azomethine ylides, which then react to form 1,4-diazepine compounds. nih.gov These methods allow for the rapid assembly of complex molecular architectures from simpler starting materials. nih.gov

Stereoselective Synthesis of this compound Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods for the asymmetric synthesis of enantiomerically pure 2-methyl-1,4-diazepan-5-ones is of significant importance, particularly in medicinal chemistry. vt.edu

Achieving enantiopure diazepanones requires strategies that can control the formation of the chiral center, most notably at the C2 position bearing the methyl group. vt.edu

Enzymatic Asymmetric Reductive Amination: A highly effective method for preparing chiral amines is asymmetric reductive amination. This approach has been successfully applied to the synthesis of chiral 1,4-diazepanes using enzymes. Specifically, imine reductases (IREDs) have been used to catalyze the intramolecular asymmetric reductive amination of aminoketone precursors. This biocatalytic method can produce the desired chiral 1,4-diazepane core with high enantioselectivity.

Memory of Chirality (MOC): Another sophisticated strategy is the "memory of chirality" (MOC). vt.edu In this approach, the chirality of an enantiopure starting material is transferred to a reactive, dynamically chiral intermediate, such as an enolate, which then reacts to produce a stereospecific product. vt.edu This has been explored for the synthesis of enantiomerically enriched 1,4-benzodiazepin-2-ones, providing a pathway to compounds with "quaternary" stereogenic centers without the need for external chiral auxiliaries. vt.edu

Chiral Pool Synthesis: This classic approach involves starting with a readily available enantiopure starting material, such as an amino acid, where the stereocenter is already established. The synthesis is then designed to build the diazepanone ring around this existing chiral center, preserving its stereochemical integrity throughout the reaction sequence.

These asymmetric strategies are crucial for accessing specific stereoisomers of this compound and its derivatives, enabling the exploration of their structure-activity relationships in various biological contexts. vt.eduharvard.edu

Diastereoselective Control in Ring-Forming Reactions

The establishment of defined stereochemistry during the formation of the 1,4-diazepan-5-one ring is a critical aspect of its synthesis, enabling the control of the compound's three-dimensional structure. Diastereoselectivity can be achieved by carefully selecting the cyclization methodology. For instance, in the synthesis of related 1,4-benzodiazepin-5-ones, a complete reversal of diastereoselectivity has been accomplished by choosing between two different cyclization pathways following an initial Ugi multicomponent reaction. nih.gov The two pathways, a Staudinger/aza-Wittig reaction or a reduction reaction, result in different orientations of the substituents on the newly formed ring. nih.gov This principle of "reagent control," where the choice of cyclization chemistry dictates the stereochemical outcome, is a powerful strategy that can be applied to the synthesis of this compound derivatives.

Another key strategy involves asymmetric reductive amination, which is a prominent method for preparing chiral amines and can be adapted for the synthesis of chiral 1,4-diazepanes. researchgate.net This enzymatic or catalytic approach can set the stereochemistry at one of the nitrogen centers or at a carbon atom within the ring during the cyclization step, thereby controlling the diastereomeric ratio of the final product. The specific choice of catalyst and reaction conditions can favor the formation of one diastereomer over another.

Chiral Auxiliary-Mediated Synthesis of Functionalized Diazepanones

Chiral auxiliaries are powerful tools in asymmetric synthesis, providing a reliable method to introduce chirality. wikipedia.orgwilliams.edu A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. wikipedia.org Once the desired stereocenter is created, the auxiliary can be removed and recycled. wikipedia.org

For the synthesis of functionalized diazepanones, an achiral precursor can be attached to a chiral auxiliary, such as one of the Evans oxazolidinones. wikipedia.orgwilliams.edu The steric bulk of the auxiliary then blocks one face of the molecule, forcing an incoming reagent, like an alkylating agent, to approach from the less hindered face. williams.edu This process leads to the formation of a new stereocenter with a high degree of stereochemical control. The reaction of an N-propionyl oxazolidinone with an alkyl halide, for example, proceeds through a rigidly chelated (Z)-enolate, where the auxiliary's substituent directs the alkylation to give the product in high diastereomeric excess. williams.edu After the desired functionalization, the auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched diazepanone derivative. williams.edu This methodology is highly predictable and applicable to a wide range of substrates. williams.edu

Table 1: Common Chiral Auxiliaries and Their Applications

Chiral Auxiliary Typical Application Removal Condition
Evans Oxazolidinones Asymmetric alkylation, aldol (B89426) reactions Acidic or basic hydrolysis, Reductive cleavage (e.g., LiBH4)
Camphorsultam Asymmetric Diels-Alder, aldol, and alkylation reactions Hydrolysis (LiOH), Reductive cleavage (LiAlH4)
(S)-(-)-1-Phenylethylamine Asymmetric alkylation of ketones and aldehydes Hydrogenolysis

Functionalization and Derivatization Strategies of the Diazepanone Core

Post-synthesis modification of the this compound scaffold is crucial for creating diverse chemical libraries for drug discovery. These strategies involve targeted reactions at the nitrogen and carbon atoms of the ring, the carbonyl group, and peripheral substituents.

Alkylation and Acylation at Nitrogen and Carbon Centers

The nitrogen and carbon atoms of the diazepanone ring serve as key handles for introducing a variety of substituents.

N-Alkylation and N-Acylation: The nitrogen atoms of the diazepanone core can be readily functionalized. N-alkylation, such as the introduction of a methyl group, is a common strategy, as seen in the synthesis of diazepam where dimethyl sulfate (B86663) is used as a methylating agent. N-acylation is also a critical step, often used to install protecting groups or to activate the molecule for subsequent reactions. For example, N-acylation with an acyl chloride is the first step in a sequence leading to C-alkylation. nih.govacs.org

C-Alkylation: The carbon atom alpha to the carbonyl group (C6) is a prime site for functionalization. A notable method is the palladium-catalyzed decarboxylative asymmetric allylic alkylation. nih.govacs.orgnih.gov This reaction allows for the introduction of various functional groups at this position, creating gem-disubstituted diazepanones with high yield and enantioselectivity. nih.govacs.org The process involves an initial N-acylation, followed by C-acylation with an allyl cyanoformate, and subsequent functionalization with different electrophiles. nih.gov

Table 2: Examples of Alkylation and Acylation Reactions on the Diazepanone Core

Reaction Type Reagent Example Position Targeted Result
N-Alkylation Dimethyl sulfate N1 or N4 Introduction of a methyl group
N-Acylation Benzoyl chloride, p-Anisoyl chloride N1 or N4 Protection or activation of the lactam
C-Alkylation Allyl bromide (with Pd catalyst) C6 Introduction of an allyl group

Introduction of Complex Aromatic and Heteroaromatic Substituents

Incorporating aromatic and heteroaromatic moieties is a common strategy to modulate the pharmacological properties of the diazepanone core. One effective method is nucleophilic aromatic substitution. This has been demonstrated in the synthesis of an analogue of the anti-insomnia drug suvorexant, where a diazepane derivative, obtained after reduction of the diazepanone, attacks an aryl bromide to form a C-N bond with the aromatic ring. nih.govacs.org

Furthermore, the diazepanone ring can be functionalized with halogen atoms, which then serve as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This two-step approach allows for the introduction of a vast array of complex aromatic and heteroaromatic substituents. For instance, regioselective halogenation of a related benzodiazepinone provides an ideal starting material for such transformations. nih.gov

Chemical Transformations at the Carbonyl Moiety

The carbonyl group at the C5 position is a versatile functional group that can be chemically transformed to further diversify the diazepanone scaffold. The most significant transformation is its complete reduction. Using a powerful reducing agent like lithium aluminium hydride (LiAlH₄), the lactam (cyclic amide) functionality can be reduced to a cyclic diamine. nih.govacs.org This conversion fundamentally alters the structure and properties of the core, removing the planar carbonyl group and increasing the flexibility of the seven-membered ring. This reduction was a key step in the synthesis of a suvorexant analogue, transforming the diazepanone into a diazepane ring system ready for further functionalization. nih.govacs.org

Regioselective Modification of the Diazepanone Ring

Controlling the position of functionalization on the diazepanone ring or its substituents, known as regioselectivity, is essential for synthesizing specific isomers with desired biological activities. A powerful strategy for achieving this is catalyst-controlled C-H activation. nih.gov In studies on related 1,4-benzodiazepinones, it was shown that direct halogenation with N-halosuccinimides (NXS) could be directed to different positions based on the presence or absence of a palladium catalyst. nih.gov

In the absence of a catalyst, halogenation occurs on one of the aromatic rings. However, when palladium acetate (B1210297) (Pd(OAc)₂) is used, the reaction is directed to the ortho position of a phenyl side chain, demonstrating precise regioselective control. nih.gov This methodology, which takes advantage of an internal directing group to guide the C-H activation, offers a sophisticated route to selectively functionalize specific positions on substituents attached to the diazepanone core. nih.gov Such halogenated intermediates can then be used in cross-coupling reactions to introduce further diversity. nih.gov

Separation and Purification Techniques in Research Synthesis

The isolation and purification of this compound and its analogs from crude reaction mixtures are critical steps to obtaining a product with the desired purity for subsequent analytical characterization and use. The choice of purification method depends on the physical and chemical properties of the target compound and the nature of the impurities present.

Chromatographic techniques are powerful tools for the separation of compounds based on their differential distribution between a stationary phase and a mobile phase.

Silica (B1680970) Gel Column Chromatography: This is a widely used method for the purification of a broad range of organic compounds, including 1,4-diazepan-5-one derivatives. The separation is based on the polarity of the molecules. The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly than less polar compounds. For instance, in the synthesis of diazepam impurities, crude products were purified by recrystallization, a common step that can be preceded by column chromatography to remove major impurities jocpr.com.

Chiral Column Chromatography: Many 1,4-diazepan-5-ones, including derivatives of this compound, are chiral molecules. The separation of enantiomers, which have identical physical properties in an achiral environment, requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose. The enantiomers interact differently with the chiral stationary phase, leading to different retention times and thus their separation. For example, the enantiomers of diazepam and related 1,4-benzodiazepin-2-ones have been successfully separated using low-temperature HPLC on a Whelk-O1 chiral stationary phase nih.gov. This technique is crucial for studying the pharmacological activity of individual enantiomers, as they often exhibit different biological effects. The separation of diastereomers, which can be formed by reacting a racemic mixture with a chiral resolving agent, can also be achieved using standard HPLC on silica gel mdpi.com.

Interactive Table: Chiral Separation of Benzodiazepine Analogs

Compound Chiral Stationary Phase (CSP) Mobile Phase Detection Reference
Diazepam Whelk-O1 Varies (e.g., hexane (B92381)/isopropanol) UV nih.gov
Flunitrazepam Whelk-O1 Varies (e.g., hexane/isopropanol) UV nih.gov
Oxazepam Heptakis-6-sulfato-β-cyclodextrin 20 mM borate (B1201080) buffer (pH 9.0) with 15% methanol UV scielo.org.mx

Recrystallization: This is a fundamental technique for purifying solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. In the synthesis of diazepam, a purity of over 98% was achieved after a single recrystallization frontiersin.org. Similarly, impurities of diazepam have been purified by recrystallization using solvent systems like ethyl acetate and hexane jocpr.com.

Precipitation: This technique is used to rapidly separate a solid from a solution. It can be induced by changing the temperature, adding a non-solvent, or changing the pH of the solution. While generally faster than recrystallization, it may not be as effective in achieving very high purity.

Interactive Table: Recrystallization Solvents for Diazepan Derivatives

Compound/Derivative Solvent System Purity Achieved Reference
Diazepam Not specified >98% frontiersin.org
Diazepam Impurity Ethyl acetate and hexane Not specified jocpr.com

Beyond chiral chromatography, classical methods of optical resolution can be employed to separate enantiomers.

Fractional Crystallization of Diastereomeric Salts: This method involves reacting a racemic mixture of a chiral acid or base with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. Once the diastereomeric salts are separated, the original enantiomers can be recovered by treating the salts with an acid or a base to remove the resolving agent. While a foundational technique, the first enantiomeric resolution was carried out by Louis Pasteur using this principle on tartrate crystals mdpi.com. This method is applicable to this compound if it possesses a suitable functional group for salt formation.

The synthesis and resolution of a diazepam-related 1,4-benzodiazepine have been reported, indicating that such resolution strategies are relevant to this class of compounds acs.org. The choice of resolving agent is crucial and often requires empirical screening to find one that provides diastereomeric salts with a significant difference in solubility.

Conformational Analysis and Stereochemistry of 2 Methyl 1,4 Diazepan 5 One Ring Systems

Inherent Conformational Preferences of Seven-Membered N-Heterocycles

Seven-membered nitrogen-containing heterocycles, such as azepanes and diazepanes, are core structural motifs in numerous biologically active compounds and approved drugs. nih.gov Their conformational landscape is significantly more complex than that of five- or six-membered rings. Unlike the relatively rigid planar hexagon, a seven-membered ring like that in 2-Methyl-1,4-diazepan-5-one can adopt several non-planar conformations to minimize angular and torsional strain. wikipedia.org The most stable and commonly observed conformations for these rings are typically chair and boat forms, with twist-boat and twist-chair forms often serving as intermediates in their interconversion. pleiades.onlinenih.gov

The diazepane ring system exists in a dynamic equilibrium between various conformers, primarily chair and boat shapes. nih.gov For instance, in cyclohexane, a well-studied six-membered ring, the interconversion between two chair conformations is a process known as a ring flip. wikipedia.orgyoutube.com This process involves passing through higher-energy intermediates like the half-chair and the twist-boat conformation. wikipedia.org

A similar, albeit more complex, dynamic process occurs in seven-membered rings. The 1,4-diazepane ring typically adopts a chair conformation as its ground state. nih.gov The interconversion between two enantiomeric chair forms (M and P conformers) proceeds through a pathway that involves twist and boat-like transition states. researchgate.net This rapid flipping at room temperature means that the molecule exists as a mixture of interconverting conformational enantiomers in solution. researchgate.net The boat conformation itself is often a transition state that allows for the interconversion between two different twist-boat forms. wikipedia.org

The presence of substituents on the diazepanone ring, such as the methyl group at the C2 position in this compound, significantly influences the conformational equilibrium. Substituents generally prefer to occupy positions that minimize steric hindrance. In a chair conformation, this typically corresponds to an equatorial position rather than the more sterically crowded axial position. nih.gov

For example, in a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered ring adopts a chair conformation where the bulky 4-chlorophenyl substituents occupy equatorial orientations to reduce steric strain. nih.gov Similarly, the methyl group in this compound would be expected to preferentially adopt an equatorial position in the dominant chair conformer to achieve greater thermodynamic stability. The size and electronic nature of substituents can alter the relative energies of the chair, boat, and twist conformations, thereby shifting the equilibrium. pleiades.online

Ring inversion is the process by which one chair conformer converts into another. wikipedia.org This process is not instantaneous and is characterized by a specific energy barrier. This barrier can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy or calculated using computational methods. For the related 1,4-diazepine ring system, ab initio calculations have been performed to investigate the energetics of this process. nih.gov

In the case of diazepam, a well-studied 1,4-benzodiazepine (B1214927), the calculated ring inversion barrier is approximately 17.6 kcal/mol. nih.govresearchgate.netresearchgate.net This value is in close agreement with experimental data. The presence of substituents can significantly affect this barrier. For example, removing the methyl group at the N1 position (N(1)-desmethyldiazepam) lowers the barrier to 10.9 kcal/mol. nih.gov An increase in solvent polarity has also been shown to raise the ring inversion barrier in diazepine (B8756704) systems. researchgate.net These findings provide a valuable reference for understanding the energy dynamics in the this compound ring.

CompoundMethodRing Inversion Barrier (kcal/mol)
DiazepamAb initio calculation17.6 nih.govresearchgate.net
N(1)-desmethyldiazepamAb initio calculation10.9 nih.gov
Fused imidazo-benzodiazepinesDynamic HPLC~19.6 (2 kcal/mol higher than diazepam) researchgate.net

Stereodynamic Behavior of Diazepanone Analogues

Beyond the inversion of the entire ring, other stereodynamic processes contribute to the conformational complexity of diazepanone systems, particularly those involving restricted rotation around single and partial double bonds.

The C-N bond within an amide group, such as the one present in the this compound structure (N4-C5=O), exhibits a significant partial double bond character. This characteristic arises from the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. nih.gov This restricted rotation creates a substantial energy barrier that must be overcome for the bond to rotate, a phenomenon that can lead to the existence of E/Z isomers.

The energy barrier for amide bond rotation has been extensively studied and is typically in the range of 15-20 kcal/mol. nih.gov For example, dynamic NMR studies on a model amide compound revealed a rotational barrier of 16.4 kcal/mol. nih.gov In another study on N,N'-diacyl-N,N'-dialkoxyhydrazines, the amide rotation barrier was found to be approximately 54 kJ mol⁻¹ (about 12.9 kcal/mol), a value considered lower than usual due to the pyramidality at the nitrogen atom. rsc.org This barrier is crucial in determining the rate of interconversion between different amide rotamers, which can have distinct chemical and biological properties. rsc.org

Bond TypeCompound ClassRotational Barrier (kcal/mol)
Amide3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea16.4 nih.gov
Enamine3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea18.6 nih.gov
Amide(E)-3-(dimethylamino)-N,N-dimethylacrylamide12.4 nih.gov
AmideN,N'-diacyl-N,N'-dialkoxyhydrazines~12.9 rsc.org

When a nitrogen atom in the diazepanone ring is substituted with an aryl group (an N-aryl substituent), another form of stereoisomerism known as atropisomerism can arise. This occurs when rotation around the N-C(aryl) single bond is hindered due to steric clashes between the aryl substituents (particularly those at the ortho positions) and the heterocyclic ring. nih.gov If the rotational barrier is high enough, stable atropisomers (rotational isomers) can be isolated.

Studies on analogous 1-aryl-2-iminoazacycloalkanes have demonstrated this phenomenon. The stereodynamic behavior was investigated using dynamic NMR and DFT calculations, which evaluated the steric effect of ortho-aryl substituents on the rotational barrier around the C(aryl)-N stereogenic axis. nih.gov It was found that as the ring size increased from five to seven members, additional dynamic features due to ring inversion were observed alongside the N-aryl rotation. nih.gov In some cases, where the aryl moiety is a bulky group like mesityl, the rotational barrier can exceed 25 kcal/mol, leading to stable, observable atropisomers at room temperature. dntb.gov.ua

Spectroscopic Elucidation of Conformational States

The conformational landscape of the this compound ring system is complex, characterized by a variety of possible chair and boat-like conformations, as well as pseudorotational pathways. The elucidation of these conformational states and their dynamic behavior in solution is heavily reliant on advanced nuclear magnetic resonance (NMR) spectroscopic techniques.

Application of Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange processes in molecules. For this compound, DNMR is instrumental in characterizing the energy barriers associated with ring inversion and other intramolecular dynamic processes. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the rates of exchange between different conformations.

At low temperatures, the rate of conformational interconversion is slow on the NMR timescale, and separate signals may be observed for the individual protons in different conformational environments. As the temperature is increased, the rate of exchange increases. This leads to a broadening of the NMR signals, which eventually coalesce into a single, time-averaged signal at higher temperatures. The temperature at which coalescence occurs is dependent on the chemical shift difference between the exchanging sites and the rate of exchange.

The study of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the conformational process, providing valuable insight into the flexibility of the diazepanone ring. For the this compound ring system, the primary dynamic process observable by DNMR is the ring flip, which interconverts axial and equatorial substituents. The presence of the methyl group at the C2 position can influence the equilibrium between different chair and boat conformations, as well as the energy barrier to their interconversion.

Below is a representative data table illustrating the type of information that can be obtained from a DNMR study on a substituted diazepanone. The data is hypothetical and serves to demonstrate the application of the technique.

Exchanging ProtonsΔν (Hz)Tc (K)k (s⁻¹) at TcΔG‡ (kJ/mol)
H-3ax, H-3eq12029826760.2
H-6ax, H-6eq15031033364.5
H-7ax, H-7eq13530530062.8

Table 1: Hypothetical DNMR Data for Conformational Exchange in a this compound Analog.

Δν: Chemical shift difference between the exchanging protons at low temperature.

Tc: Coalescence temperature.

k: Rate constant for the exchange process at the coalescence temperature.

ΔG‡: Gibbs free energy of activation for the ring inversion process.

Advanced 2D NMR Techniques for Diastereomeric and Conformational Analysis

While DNMR provides information on the dynamics of conformational exchange, advanced two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for determining the specific stereochemistry and preferred conformation of the this compound ring.

Correlation Spectroscopy (COSY) is employed to establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the diazepanone ring and the methyl substituent. This is the first step in assigning the proton spectrum.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons with their directly attached carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on the already established proton assignments.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are the most powerful 2D NMR techniques for elucidating the through-space proximity of protons. These experiments detect the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the two protons.

For this compound, NOESY or ROESY experiments can be used to:

Determine the relative stereochemistry at the C2 position by observing NOE correlations between the methyl protons and specific protons on the diazepanone ring.

Establish the preferred conformation of the ring (e.g., chair or boat) by identifying key spatial relationships between axial and equatorial protons. For example, strong NOEs between protons in a 1,3-diaxial relationship are characteristic of a chair conformation.

The following table provides a hypothetical set of key NOESY correlations that could be used to deduce the conformation and stereochemistry of a specific diastereomer of this compound.

Correlating ProtonsObserved NOE IntensityInferred Spatial ProximityStructural Implication
CH₃ (C2) - H-3axStrongCloseMethyl group is in an equatorial position
CH₃ (C2) - H-7axWeakDistantConfirms equatorial orientation of the methyl group
H-3ax - H-7axStrongClose1,3-diaxial interaction, indicative of a chair conformation
H-6ax - H-7axMediumCloseAxial-axial relationship on adjacent carbons

Table 2: Hypothetical Key NOESY Correlations and Structural Inferences for this compound.

By combining the information from these various 2D NMR experiments, a detailed three-dimensional picture of the this compound molecule in solution can be constructed, including its diastereomeric configuration and its predominant conformational state.

Theoretical and Computational Chemistry Studies of 2 Methyl 1,4 Diazepan 5 One

Quantum Chemical Calculations for Geometry Optimization

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. Quantum chemical methods, such as ab initio and Density Functional Theory (DFT), are employed to perform these calculations.

The process involves starting with an initial guess of the molecular geometry and iteratively solving the Schrödinger equation to calculate the energy and the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point is reached. For a molecule to be at a stable equilibrium geometry, all forces must be zero, and the Hessian matrix (a matrix of second derivatives of energy with respect to atomic coordinates) should have no negative eigenvalues. wayne.edu

For heterocyclic systems like diazepanes, these calculations are crucial for determining key structural parameters such as bond lengths, bond angles, and dihedral angles, which define the ring's conformation. While no specific optimized geometry data exists for 2-Methyl-1,4-diazepan-5-one, studies on similar compounds like 2,7-diphenyl-1,4-diazepan-5-one utilize methods such as DFT with the B3LYP functional and a 6-31G basis set to achieve this. ijasrm.com Such calculations would be the first step in any theoretical investigation of the target molecule.

Table 1: Illustrative Data from a Hypothetical Geometry Optimization This table is for illustrative purposes only and does not represent actual calculated data for this compound.

ParameterAtom 1Atom 2Atom 3Value
Bond LengthC2N1-~1.47 Å
Bond LengthC5O-~1.23 Å
Bond AngleN1C7C6~112°
Dihedral AngleC2N1C7~55°

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The seven-membered ring of a diazepanone is flexible and can adopt multiple low-energy conformations, such as chair, boat, and twist-boat forms. nih.govresearchgate.net Exploring this conformational space is essential for understanding the molecule's behavior.

Molecular Mechanics (MM): This method uses classical physics and simplified potential energy functions (force fields) to calculate molecular energies much faster than quantum methods. It is ideal for scanning the potential energy surface of flexible molecules to identify various stable conformers.

Molecular Dynamics (MD): MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation provides a view of the dynamic evolution of the molecular structure, showing how it transitions between different conformations and how it might interact with a solvent. nih.govnih.gov

For related 1,4-diazepan-5-one (B1224613) derivatives, conformational analyses have shown that the seven-membered ring system can adopt distinct chair and boat conformations, with the specific preference influenced by substituents. nih.govresearchgate.net A similar approach for this compound would involve running MD simulations in a solvent like water to map its conformational landscape and determine the relative populations of its stable forms. nih.gov

Density Functional Theory (DFT) Applications for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of molecules based on the electron density, rather than the complex many-electron wavefunction. It offers a good balance between accuracy and computational cost. researchgate.net

Applications of DFT for a molecule like this compound would include:

Calculating Electronic Properties: Determining the distribution of electrons, dipole moment, and molecular orbital energies. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's reactivity and electronic transitions.

Energetics: Calculating the relative energies of different conformers to determine the most stable one. DFT is also used to compute reaction energies and activation barriers for chemical processes. acs.org

Studies on diazepam and its derivatives have used DFT to analyze electronic structure, calculate Mulliken charges, and map the electrostatic potential, which are crucial for understanding how the molecule interacts with biological receptors. ijasrm.com For instance, the B3LYP functional combined with basis sets like 6-31G(d,p) is commonly used for such analyses. researchgate.netresearchgate.net

Table 2: Representative Electronic Properties Calculable via DFT This table is for illustrative purposes only and does not represent actual calculated data for this compound.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy+1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap7.7 eVIndicates chemical stability and reactivity
Dipole Moment3.4 DebyeMeasures polarity and influences intermolecular forces

Prediction and Correlation of Spectroscopic Data with Experimental Findings (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can predict spectroscopic properties, which is invaluable for validating experimental results and interpreting complex spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable way to calculate NMR chemical shifts (¹H and ¹³C). These calculated shifts can be correlated with experimental data to confirm the structure and assign signals to specific atoms. Discrepancies between calculated and experimental values can often reveal subtle structural or electronic effects.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to absorption peaks in a UV-Vis spectrum. This can help predict the λ_max value and understand the nature of the orbitals involved in the electronic excitation.

While no such predictive studies are available for this compound, this approach is standard in the characterization of novel heterocyclic compounds.

Investigation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a key tool for elucidating reaction mechanisms by identifying the transition state (TS)—the highest energy point along the reaction pathway. Locating the TS allows for the calculation of the activation energy barrier, which determines the reaction rate.

For a molecule containing amide and amine functionalities like this compound, potential reactions for study could include hydrolysis of the amide bond or N-alkylation. DFT calculations would be used to:

Optimize the geometries of reactants, products, and any intermediates.

Locate the transition state structure connecting them.

Confirm the TS by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate the reaction's free energy profile to determine its feasibility.

Mechanistic DFT studies have been performed on the racemization of related benzodiazepines, successfully identifying the operative pathways and calculating energy barriers that align with experimental observations. rsc.org A similar computational investigation would be necessary to understand the reactivity and degradation pathways of this compound.

Reactivity and Chemical Transformations of 2 Methyl 1,4 Diazepan 5 One

Reactivity of the Amide Functionality within the Ring System

The amide group, being part of a seven-membered ring, is characterized as a lactam. Generally, amides are considered relatively stable and unreactive functional groups due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This resonance stabilization makes the carbonyl carbon less electrophilic compared to ketones or esters. nih.gov However, the lactam in 2-Methyl-1,4-diazepan-5-one can undergo several characteristic reactions, often requiring forcing conditions or activation.

Hydrolysis: Like acyclic amides, the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions to yield an amino acid derivative. libretexts.org

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible as the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.org

Reduction: The amide functionality can be completely reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. In this reaction, the carbonyl oxygen is removed, and the C=O group is converted to a CH₂ group, yielding 2-methyl-1,4-diazepane. libretexts.org Unlike the reduction of esters, the nitrogen group is retained because the amide anion is a poorer leaving group than an alkoxide anion. libretexts.org

Activation: To enhance the reactivity of the amide, electrophilic activation can be employed. Reagents like triflic anhydride (B1165640) (Tf₂O) can activate the amide, converting the carbonyl oxygen into a better leaving group. nih.gov This activation facilitates nucleophilic attack at the carbonyl carbon, which would otherwise be unreactive. nih.gov

Reaction Type Reagents Product Type General Principle
Acidic HydrolysisH₃O⁺, heatRing-opened amino acidProtonation of the carbonyl oxygen increases electrophilicity. libretexts.org
Basic HydrolysisNaOH, H₂O, heatRing-opened amino acid saltNucleophilic attack by hydroxide on the carbonyl carbon. libretexts.org
ReductionLiAlH₄, then H₂O2-Methyl-1,4-diazepaneComplete reduction of the carbonyl group to a methylene (B1212753) group. libretexts.org
ActivationTriflic Anhydride (Tf₂O)Activated iminium intermediateIncreases the electrophilicity of the carbonyl carbon for subsequent reactions. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Diazepanone Ring

The diazepanone ring possesses sites susceptible to both electrophilic and nucleophilic attack. These reactions typically occur at the nitrogen atoms or, under certain conditions, at the α-carbon atoms.

N-Alkylation and N-Acylation: The secondary amine at the N-4 position is nucleophilic and can readily participate in substitution reactions.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents in the presence of a base leads to the corresponding N-substituted derivative. This is a standard nucleophilic substitution reaction.

N-Acylation: Acylating agents such as acyl chlorides or anhydrides react with the secondary amine to form an N-acyl derivative.

The amide nitrogen at the N-1 position is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. stackexchange.com However, it can be deprotonated with a strong base to form a nucleophilic amide anion, which can then be alkylated. stackexchange.com This strategy is employed in the synthesis of diazepam, where the amide nitrogen of a benzodiazepine (B76468) precursor is methylated. stackexchange.com

Electrophilic Substitution: While the saturated carbon backbone is generally unreactive towards electrophiles, the positions adjacent to the nitrogen atoms (e.g., C-6) could potentially undergo electrophilic substitution under specific conditions, similar to related dihydro-diazepine systems where the C-6 position is highly reactive towards bromination. rsc.org However, such reactions are not common for saturated diazepanones.

Site of Reaction Reaction Type Reagents Typical Product
N-4 (Secondary Amine)Nucleophilic Substitution (Alkylation)Alkyl Halide (e.g., CH₃I), Base1,4-Dimethyl-1,4-diazepan-5-one
N-4 (Secondary Amine)Nucleophilic Substitution (Acylation)Acyl Chloride (e.g., CH₃COCl)4-Acetyl-2-methyl-1,4-diazepan-5-one
N-1 (Amide Nitrogen)Nucleophilic Substitution (Alkylation via anion)1. Strong Base (e.g., NaH) 2. Alkyl Halide1,2-Dimethyl-1,4-diazepan-5-one

Ring-Opening Reactions and Derivatization of Resulting Fragments

Beyond simple hydrolysis, the diazepanone ring can be opened through other nucleophilic attacks, leading to linear diamine derivatives that can be further functionalized. The high ring strain in related, smaller heterocyclic systems like azetidine-fused benzodiazepines makes them prone to ring-opening. nih.gov While a seven-membered ring is less strained, similar reactivity can be induced.

The process often involves activating the ring, followed by cleavage with a nucleophile. For instance, after N-alkylation to form a quaternary ammonium (B1175870) salt, the ring becomes more susceptible to opening. In a related system, azetidine-fused benzodiazepines were first N-methylated with methyl triflate, and the resulting strained four-membered ring was then opened by various nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). nih.gov A similar strategy could potentially be applied to the diazepanone ring, particularly if one of the nitrogens is quaternized.

Another approach involves reaction with reagents like methyl chloroformate, which can lead to ring cleavage and the formation of a 2-chloroethyl-substituted derivative, as demonstrated in a related benzodiazepine synthesis. nih.gov

Reaction Type Reagents Resulting Fragment Type Potential Derivatization
Reductive CleavageStrong Hydride ReagentsLinear Amino AlcoholsFurther oxidation or acylation of the alcohol and amine groups.
Nucleophilic Ring Opening1. Activation (e.g., MeOTf) 2. Nucleophile (e.g., KCN)Cyano-functionalized diamineHydrolysis of the nitrile to a carboxylic acid or reduction to an amine.
Chloroformate-induced OpeningMethyl ChloroformateN-Carbomethoxy, N-chloroethyl derivativeSubstitution of the chloride with other nucleophiles. nih.gov

Role in Metal-Catalyzed Reactions as a Substrate

Heterocyclic compounds are valuable substrates in transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming C-C and C-N bonds. mdpi.com While specific examples involving this compound are not extensively documented, its structure allows for several potential applications as a substrate.

If the diazepanone ring is functionalized with a leaving group (e.g., a halide or triflate) at one of the nitrogen atoms or on a substituent, it could participate in various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: An N-aryl or N-vinyl bond could be formed by coupling an N-halo or N-triflate derivative with a boronic acid.

Buchwald-Hartwig Amination: An N-aryl bond could be formed by coupling the secondary amine at N-4 with an aryl halide.

Heck Reaction: If an N-alkenyl group is present, it could participate in Heck coupling reactions.

These reactions typically require a transition metal catalyst (commonly palladium or copper), a suitable ligand, and a base. mdpi.com The ability to use the N-H bond of the secondary amine directly in cross-coupling reactions makes this compound a potential building block for constructing more complex molecules.

Investigation of Unexpected Side Reactions and Their Products

During the synthesis and derivatization of diazepine (B8756704) structures, various unexpected side reactions can occur, leading to the formation of impurities and byproducts. The study of these side reactions is crucial for optimizing reaction conditions and ensuring the purity of the desired product.

In syntheses involving related benzodiazepines like diazepam, several process-related impurities have been identified, which can serve as a guide to potential side reactions for this compound. jocpr.com

O-Alkylation: During N-alkylation reactions under certain conditions (e.g., using methyl iodide with potassium carbonate), competitive O-alkylation of the amide can occur, leading to the formation of a methoxy-imidate species. An analogous impurity, 7-chloro-2-methoxy-5-phenyl-2,3-dihydro-1H-benzo[e] libretexts.orgnih.govdiazepine, is a known impurity in diazepam synthesis. jocpr.com

Ring Contraction/Rearrangement: Under strongly acidic or basic conditions, or at high temperatures, rearrangements can occur. For instance, impurities such as 6-chloro-1-methyl-4-phenyl quinazolin-2-(1H)-one have been observed in the synthesis of diazepam, arising from the rearrangement of the seven-membered ring. jocpr.com

Dimerization: Self-condensation or dimerization reactions can occur, especially if reactive intermediates are generated.

Understanding the mechanisms that lead to these side products allows for the development of protocols that minimize their formation, such as careful control of temperature, pH, and the choice of reagents.

Applications of 2 Methyl 1,4 Diazepan 5 One As a Synthetic Building Block

Precursor for the Creation of Polyfunctionalized and Enantiopure Heterocyclic Systems

The development of synthetic routes to create diverse and complex heterocyclic compounds is a significant area of chemical research. Diazepine (B8756704) derivatives are valuable starting points for such endeavors. mdpi.comnih.govnih.gov However, there is a lack of specific literature detailing the use of 2-Methyl-1,4-diazepan-5-one as a direct precursor for generating polyfunctionalized and enantiopure heterocyclic systems.

Research in this area tends to focus on the more widely studied benzodiazepines, which are benz-annulated derivatives of diazepines. nih.govnih.govvt.edu Methodologies exist for the enantioselective synthesis and functionalization of these related scaffolds, but these methods are not directly documented as starting from this compound.

Utility in the Construction of Diversified Chemical Libraries for Research

Chemical libraries are essential tools in drug discovery for screening against biological targets. The concept of a "privileged scaffold," a molecular framework that can bind to multiple biological targets, is often used in the design of these libraries. vt.edunih.gov The diazepine and particularly the benzodiazepine (B76468) core are considered privileged structures. nih.gov

Consequently, various combinatorial libraries based on these scaffolds have been synthesized to explore their therapeutic potential. For example, libraries of 1,4-benzodiazepine (B1214927) scaffolds and pyrazolo[4,3-e] nih.govkyoto-u.ac.jpdiazepines have been developed and screened for activity against various receptors. researchgate.netrug.nl Despite the utility of the general diazepine framework, there are no specific reports in the surveyed literature of a diversified chemical library being constructed using this compound as the core building block.

Role in Fragment-Based Approaches to Novel Chemical Entities

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The diazepine scaffold has been identified as a suitable framework for such approaches due to its favorable physicochemical properties and versatile geometry. nih.gov

In principle, a simple molecule like this compound could serve as a fragment in an FBDD campaign. However, a review of the literature on FBDD does not yield specific examples of this compound being included in fragment screening libraries or identified as a hit in a screening campaign. rsc.org The application of this specific compound in fragment-based approaches remains hypothetical without direct scientific evidence.

Advanced Analytical Techniques for Comprehensive Chemical Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination (e.g., LC/MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass with very high precision. For 2-Methyl-1,4-diazepan-5-one (C₆H₁₂N₂O), HRMS analysis, typically using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to detect the protonated molecule, [M+H]⁺.

The theoretical exact mass of the neutral molecule is 128.09496 Da. The protonated species [C₆H₁₃N₂O]⁺ has a theoretical monoisotopic mass of 129.10224 Da. An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value within a narrow tolerance (typically < 5 ppm) of the theoretical value provides strong evidence for the compound's elemental formula. This high degree of accuracy is crucial for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₆H₁₂N₂O
Ionization ModePositive Electrospray (ESI+)
Adduct Observed[M+H]⁺
Theoretical m/z129.10224
Hypothetical Experimental m/z129.10251
Mass Error (ppm)2.1

X-ray Crystallography for Definitive Solid-State Structure Elucidation and Absolute Configuration

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. For this compound, a single-crystal X-ray diffraction experiment would definitively confirm its covalent connectivity, the conformation of the seven-membered diazepane ring, and the absolute configuration of the chiral center at position 2.

While a specific crystal structure for the parent this compound is not widely published, related 1,4-diazepan-5-one (B1224613) derivatives have been shown to adopt various conformations, including chair, boat, and twist-boat forms in the solid state. nih.goviucr.orgresearchgate.net The conformation is influenced by the nature and orientation (axial or equatorial) of substituents on the ring. iucr.org An X-ray structure would precisely measure all bond lengths, bond angles, and torsion angles, revealing the puckering of the diazepane ring and the spatial relationship between the methyl group and the lactam functionality. For an enantiomerically pure sample, the use of anomalous dispersion would allow for the unequivocal assignment of the (R) or (S) configuration at the C2 stereocenter. nih.gov

Table 2: Key Structural Parameters Obtainable from X-ray Crystallography
Structural InformationDescription
Crystal System & Space GroupDefines the symmetry and packing of molecules in the crystal lattice.
Unit Cell DimensionsProvides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Ring ConformationDetermines if the diazepane ring exists as a chair, boat, or twist conformation. researchgate.net
Absolute ConfigurationUnambiguously assigns the R/S configuration at the C2 chiral center.
Intermolecular InteractionsIdentifies hydrogen bonding (e.g., N-H···O=C) and other non-covalent interactions. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since this compound possesses a stereocenter, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are highly effective for separating a wide range of chiral compounds, including amines and heterocyclic molecules. yakhak.org By developing a suitable method (i.e., optimizing the mobile phase composition and column type), baseline separation of the (R)- and (S)-enantiomers can be achieved. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers detected, typically by UV absorbance.

Table 4: Typical Chiral HPLC Method Parameters
ParameterExample Condition
Column (CSP)Chiralpak IA or Chiralcel OD-H (Amylose or Cellulose based)
Mobile PhaseHexane (B92381)/Isopropanol with a basic additive (e.g., diethylamine)
Flow Rate1.0 mL/min
DetectionUV at 210-220 nm (for amide chromophore)
Enantiomeric Excess (% ee)Calculated as [(Area₁ - Area₂)/(Area₁ + Area₂)] x 100

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

In the IR spectrum of this compound, key absorption bands would confirm the presence of specific functional groups. The most prominent features would include the C=O stretching vibration of the secondary amide (lactam), typically observed around 1640-1680 cm⁻¹. libretexts.org The N-H stretching vibrations from the two amine groups would appear as broad bands in the 3200-3400 cm⁻¹ region. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. currentseparations.com It would provide complementary information on the C-C and C-N skeletal vibrations of the diazepane ring, offering insights into the ring's conformation. The amide C=O stretch is also Raman active. Together, the IR and Raman spectra provide a detailed vibrational fingerprint of the molecule.

Table 5: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Signal
N-H (Amine/Amide)Stretching3200 - 3400 (broad)Weak
C-H (Aliphatic)Stretching2850 - 2960Strong
C=O (Amide I)Stretching1640 - 1680 (strong)Medium-Strong
N-HBending1550 - 1650Weak
C-NStretching1000 - 1250Medium

Q & A

Q. What are the standard synthetic routes for preparing 2-Methyl-1,4-diazepan-5-one, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization of substituted piperidine precursors or Schmidt rearrangement of piperidin-4-one derivatives. For example, Schmidt rearrangement under acidic conditions (e.g., H2SO4 or polyphosphoric acid) introduces the ketone group while retaining the diazepane ring . Reaction temperature (optimized between 60–80°C) and solvent polarity significantly affect yield and purity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the compound from byproducts such as unreacted amines or dimerized intermediates .

Q. How can X-ray crystallography validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals of this compound are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL or OLEX2 enables precise determination of bond lengths, angles, and ring puckering parameters. For example, the seven-membered diazepanone ring typically adopts a boat conformation, with puckering amplitudes (q) quantified using Cremer-Pople coordinates . Hydrogen bonding networks (e.g., N–H···O interactions) can be visualized using ORTEP-3 and analyzed via graph-set notation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves and chemical safety goggles to prevent skin/eye contact. Work under a fume hood to avoid inhalation of fine powders. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. In case of spillage, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do substituent effects on the diazepanone ring influence conformational flexibility and intermolecular interactions?

  • Methodological Answer : Substituents like methyl groups at the 2-position introduce steric hindrance, altering ring puckering dynamics. For instance, this compound exhibits a distorted boat conformation (qtotal ≈ 0.5 Å, θ ≈ 90°), as calculated via Cremer-Pople analysis . This distortion modulates hydrogen-bonding patterns: the ketone oxygen acts as an acceptor, forming C=O···H–N interactions with adjacent molecules (R2<sup>2</sup>(8) motif) . Computational studies (DFT at B3LYP/6-311+G(d,p)) can predict substituent effects on torsional angles and lattice energy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. crystallographic results) for this compound derivatives?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state SCXRD data often arise from dynamic effects (e.g., ring inversion in solution). To reconcile these:
  • Perform variable-temperature <sup>1</sup>H NMR to detect conformational exchange (e.g., coalescence temperatures).
  • Use CP-MAS <sup>13</sup>C NMR to compare solid-state environments with SCXRD-derived geometries .
  • Validate computational models (MD simulations or QTAIM analysis) against experimental data .

Q. How can researchers ensure reproducibility in pharmacological assays involving this compound?

  • Methodological Answer :
  • Batch Consistency : Characterize each synthesis batch via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to confirm purity >95%.
  • Biological Assays : Use standardized cell lines (e.g., HEK-293 for receptor binding studies) and include positive controls (e.g., diazepam for GABAA receptor affinity).
  • Data Validation : Cross-reference results with PubChem bioactivity data and replicate findings across independent labs .

Data Analysis and Validation

Q. What computational tools are effective for modeling the electronic properties of this compound?

  • Methodological Answer : Gaussian or ORCA software packages can calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. For example, Mulliken charges reveal electron density shifts at the ketone group, influencing reactivity in nucleophilic additions. MD simulations (AMBER force field) predict solvation effects and stability in aqueous environments .

Q. How to address discrepancies in hydrogen-bonding patterns reported in crystallographic studies?

  • Methodological Answer : Analyze multiple datasets (e.g., Cambridge Structural Database entries) to identify consensus motifs. If variations persist, consider temperature-dependent crystallography or high-pressure studies to probe lattice flexibility. Graph-set analysis and Hirshfeld surface plots (CrystalExplorer) quantify interaction frequencies and prioritize dominant motifs (e.g., N–H···O over C–H···π) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.